molecular formula C20H16N4Na2O9S2 B1207784 Acid Violet 7 CAS No. 4321-69-1

Acid Violet 7

Cat. No.: B1207784
CAS No.: 4321-69-1
M. Wt: 566.5 g/mol
InChI Key: HRMOLDWRTCFZRP-UHFFFAOYSA-L
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Description

Acid Violet 7 is a synthetic azo dye widely used in various industries, including textiles, cosmetics, and food. It is known for its vibrant violet color and is often used to dye fabrics, paper, and leather. The compound is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments.

Mechanism of Action

Target of Action

Acid Violet 7, also known as Gentian Violet, is primarily used as an antiseptic dye to prevent various infections, including fungal and bacterial infections . It is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties . The primary targets of this compound are the bacterial cells, where it interacts with negatively charged components including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .

Mode of Action

The mode of action of this compound involves a series of interactions with its targets. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ions of this compound interact with the negatively charged components of bacterial cells, leading to changes in the cells .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its interaction with bacterial cells. The aromatic amines that arise from the azo reduction and cleavage of azo dyes like this compound are thought to be activated as mutagens through their N-oxidation by cytochrome P450 isozymes . The N-hydroxylarylamines that are formed may be further glucuronated (activated) or acetylated (inactivated), which may influence their mutagenicity .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the prevention of various infections, including fungal and bacterial infections . It has been shown to induce chromosome aberrations, lipid peroxidation, and acetylcholinesterase inhibitory effect . The toxicity of this compound increased significantly after static biodegradation with Pseudomonas putida mt-2 and totally disappeared after shaken incubation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been studied to determine the degradation of the dye by various microorganisms such as Pseudomonas spp . This suggests that the presence of certain microorganisms in the environment can affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to phenylenediamine. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form a diazonium salt. The diazonium salt is then coupled with a coupling component such as 2-naphthol in an alkaline medium to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is purified through filtration, washing, and drying processes before being packaged for commercial use.

Types of Reactions:

    Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or ozone. This reaction breaks down the azo bond, leading to the formation of smaller aromatic compounds.

    Reduction: The azo bond in this compound can be reduced to form aromatic amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium.

    Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic rings undergo substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone, and UV light in aqueous solutions.

    Reduction: Sodium dithionite, zinc dust, and acidic conditions.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.

Major Products Formed:

    Oxidation: Smaller aromatic compounds such as phenols and quinones.

    Reduction: Aromatic amines like aniline and naphthylamine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Acid Violet 7 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Comparison with Similar Compounds

    Acid Violet 17: Another azo dye with similar applications but different chemical structure and properties.

    Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability compared to Acid Violet 7.

Uniqueness of this compound: this compound is unique due to its specific color properties, making it highly suitable for applications requiring precise color changes. Its ability to undergo various chemical reactions also makes it versatile for different industrial and research applications.

Properties

IUPAC Name

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOLDWRTCFZRP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044672
Record name C.I. Food Red 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-69-1
Record name C.I. Food Red 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Food Red 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID VIOLET 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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